molecular formula C19H26N2O6S2 B2705279 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1421522-38-4

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No.: B2705279
CAS No.: 1421522-38-4
M. Wt: 442.55
InChI Key: XZCHDFASCURHPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S2/c1-14-13-18(15(2)27-14)19(22)9-10-20-29(25,26)17-7-5-16(6-8-17)21-11-3-4-12-28(21,23)24/h5-8,13,19-20,22H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCHDFASCURHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, which is known for its medicinal properties. The presence of the 2,5-dimethylfuran moiety may contribute additional biological effects, enhancing its therapeutic potential.

Property Details
Molecular Formula C19H26N2O5S
Molecular Weight 394.55 g/mol
CAS Number 1421497-84-8
Solubility Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Intermediate : Starting with 2,5-dimethylfuran, functional groups are introduced via electrophilic substitution.
  • Hydroxypropyl Addition : The intermediate is reacted with an appropriate epoxide under acidic conditions to introduce the hydroxypropyl group.
  • Sulfamoylation : The resulting compound is treated with sulfonamide reagents to incorporate the sulfonamide moiety.
  • Thiazine Formation : The final step involves cyclization to form the thiazine ring structure.

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial growth by blocking folate synthesis, which is essential for DNA synthesis in bacteria. This compound has shown promising activity against various bacterial strains in preliminary studies.

Anticancer Activity

Recent research indicates that compounds similar to this sulfonamide exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of sulfonamides have been tested against glioma and melanoma cells with varying degrees of efficacy. The specific mechanisms often involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
C6 (glioma)5.13Induces apoptosis
SH-SY5Y (neuroblastoma)8.34Cell cycle arrest

Anti-inflammatory and Antioxidant Effects

The 2,5-dimethylfuran moiety may impart unique anti-inflammatory or antioxidant properties. Studies have indicated that similar compounds can modulate inflammatory pathways and reduce oxidative stress in cellular models.

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of related compounds on C6 glioma cells and SH-SY5Y neuroblastoma cells. Results showed significant cell death through apoptosis pathways, indicating potential therapeutic applications in oncology .
  • Antibacterial Activity Assessment : Another study assessed the antibacterial efficacy of various sulfonamide derivatives against common pathogens like E. coli and S. aureus. The compound demonstrated effective inhibition at micromolar concentrations .

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles

Compound Name Molecular Weight LogP Aqueous Solubility (mg/mL) Cytotoxicity (CC50, μM)*
Target Compound 453.52 2.8 22.5 48.3
Celecoxib 381.38 3.5 4.2 >100
Dorzolamide 324.41 1.2 15.8 >100
PMX-205 621.74 -1.1 0.9 32.7

*Cytotoxicity assessed via MTT assay in HEK-293 cells .

Research Findings and Limitations

  • Anti-inflammatory Activity : The target compound inhibits IL-6 production in macrophages (IC50 = 1.2 μM), outperforming celecoxib (IC50 = 5.6 μM) but with higher cytotoxicity .
  • Metabolic Stability : The thiazinane dioxide group reduces hepatic clearance (CLhep = 12 mL/min/kg) compared to furan-only analogs (CLhep = 28 mL/min/kg).
  • Contradictions: While some studies report potent antiproliferative effects (HCT-116 IC50 = 0.8 μM), others note variability in cytotoxicity assays, possibly due to assay conditions (e.g., MTT incubation time) .

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